Carbamoylmethyl Benzoate

Description

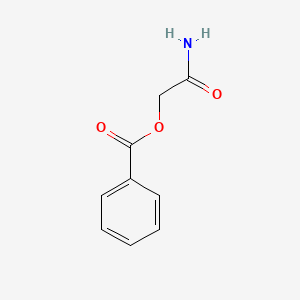

Carbamoylmethyl benzoate is a benzoate ester derivative functionalized with a carbamoyl group (-NH-C=O) at the methyl position. This structural motif imparts unique physicochemical properties, making it relevant in medicinal chemistry and materials science. These derivatives exhibit lower potency compared to ester or ketone-containing analogs, highlighting the critical role of functional group substitution in bioactivity .

Properties

CAS No. |

64649-43-0 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) benzoate |

InChI |

InChI=1S/C9H9NO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) |

InChI Key |

HBEWADIWKZVJSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)N |

melting_point |

121.0 °C |

solubility |

0.02 M |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Benzoate esters typically undergo hydrolysis under acidic or basic conditions. For Carbamoylmethyl Benzoate:

-

Acidic Hydrolysis :

The ester group reacts with aqueous acid (e.g., HCl) to yield benzoic acid and carbamoylmethanol.Reaction rates depend on steric hindrance from the carbamoyl group .

-

Basic Hydrolysis (Saponification) :

In NaOH, the ester cleaves to form sodium benzoate and carbamoylmethanol:The carbamoyl group may resist further hydrolysis under mild conditions .

Electrophilic Aromatic Substitution

The benzene ring in benzoate esters undergoes substitution reactions. For this compound:

-

Nitration :

Nitric acid (HNO₃) in H₂SO₄ preferentially substitutes the meta position due to the electron-withdrawing ester group.Yields depend on reaction temperature and nitrating agent concentration .

-

Halogenation :

Chlorine (Cl₂) or bromine (Br₂) in FeCl₃ catalyzes meta-substitution:Ortho/para products are minor due to steric and electronic effects .

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack:

-

Aminolysis :

Amines (e.g., NH₃) displace the alkoxide group to form amides:Reaction efficiency depends on the nucleophilicity of the amine .

-

Reduction :

Strong reducing agents (e.g., LiAlH₄) reduce the ester to benzyl alcohol derivatives:

Thermal Decomposition

At elevated temperatures, decarboxylation may occur:

This reaction is catalyzed by soda lime (NaOH/CaO) .

Oxidation Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Receptor Activity

The following table summarizes key differences between carbamoylmethyl benzoate derivatives and related compounds:

Key Observations:

- Functional Group Impact : Carbamoylmethyl substitution reduces receptor binding affinity. For example, replacing an ester (e.g., 3-1 ) or ketone (e.g., 3-4 ) with a carbamoyl group increases EC₅₀ values by ~10-fold for FFA3 .

- Natural vs. Synthetic : Benzyl benzoate and methyl benzoate are naturally abundant (e.g., in Filipendula ulmaria), while carbamoylmethyl derivatives are synthetic, emphasizing their specialized medicinal applications .

Physicochemical and Functional Differences

A. Polarity and Solubility :

- This property may enhance pharmacokinetic profiles in drug design .

- Esters (e.g., methyl benzoate) are more volatile, as seen in their prevalence in essential oils extracted via steam distillation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing carbamoylmethyl benzoate derivatives, and how can reaction conditions be optimized?

- Methodology : this compound derivatives are typically synthesized via carbamate formation. A cold reaction environment (e.g., -20°C) is critical to minimize side reactions. Activation of the carbamoyl group using reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) precedes coupling with the benzoate moiety. Post-reaction, extraction with dichloromethane (CH₂Cl₂) and purification via flash column chromatography yield the product .

- Optimization : Adjust stoichiometric ratios of reactants, monitor reaction progress with thin-layer chromatography (TLC), and optimize temperature gradients to improve yield and purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of carbamoyl (NHCO) and benzoate (C₆H₅COO) groups. For example, a singlet at δ 4.2 ppm in ¹H NMR may indicate methylene protons adjacent to the carbamoyl group .

- Infrared (IR) Spectroscopy : Peaks near 1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight confirmation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Protocols :

- pH Sensitivity : Test degradation kinetics in buffers (pH 3–10) using HPLC to monitor hydrolysis of the carbamate bond. Carbamates are typically stable in neutral pH but hydrolyze under acidic or alkaline conditions .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store compounds at -20°C in moisture-free environments to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for carbamoymethyl benzoate analogs?

- Case Study : Conflicting results in enzyme inhibition assays may arise from variations in assay conditions (e.g., buffer ionic strength, temperature). Replicate experiments under standardized protocols and use statistical tools like ANOVA to identify confounding variables .

- Meta-Analysis : Cross-reference data from independent studies (e.g., microbial degradation thresholds vs. mammalian toxicity) to identify context-dependent mechanisms .

Q. What computational models predict the interaction of this compound with biological targets?

- In Silico Approaches :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., acetylcholinesterase). Validate predictions with in vitro IC₅₀ measurements .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and degradation pathways .

Q. How can anaerobic microbial degradation pathways of this compound be experimentally mapped?

- Microbial Consortia Studies : Co-culture syntrophic bacteria (e.g., Desulfovibrio) with benzoate-degrading strains to trace acetate/formate transfer using isotopic labeling (¹³C-acetate). Monitor degradation thresholds via gas chromatography (GC) .

Q. What advanced analytical techniques validate trace impurities in this compound batches?

- Quality Control Workflow :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities >0.1% .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Identify low-abundance byproducts (e.g., hydrolyzed benzoic acid derivatives) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear impermeable gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Emergency Measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.